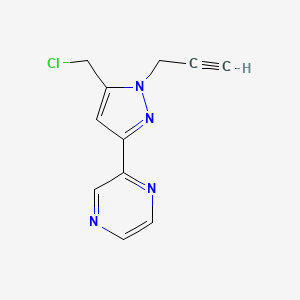
2-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine
Overview
Description
2-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine is a useful research compound. Its molecular formula is C11H9ClN4 and its molecular weight is 232.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine is a synthetic compound belonging to the pyrazole family, characterized by its unique structure that includes chloromethyl and prop-2-yn-1-yl substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The chemical formula of the compound is with a molecular weight of approximately 232.67 g/mol. The structural representation can be simplified as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 232.67 g/mol |
| CAS Number | 2091104-86-6 |
Antiviral Activity
Recent studies have evaluated the antiviral properties of compounds related to pyrazole derivatives, particularly against HIV. For example, several analogs of pyrazole have shown significant activity against wild-type HIV strains, with effective concentrations (EC50) in the low micromolar range. Although specific data for this compound is limited, its structural similarity to active compounds suggests potential antiviral efficacy.
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives often depends on their substituents and overall molecular structure. In related studies, modifications at the C5 position of the pyrazole ring have been shown to enhance anti-HIV activity significantly. For instance, compounds with aryl groups at this position displayed improved potency against HIV strains, indicating that similar modifications in this compound could yield beneficial effects.
Synthesis and Evaluation
A study focused on synthesizing various pyrazole derivatives highlighted the importance of substituent groups in determining biological activity. For instance, compounds with a thioether linkage or specific alkyl chains exhibited enhanced anti-HIV properties compared to their unsubstituted counterparts .
Table: Summary of Biological Activities of Related Pyrazole Compounds
| Compound ID | Substituent | EC50 (μmol/L) | Selectivity Index |
|---|---|---|---|
| I-11 | Phenyl | 0.0038 | 25,468 |
| I-19 | Chloromethyl | 0.0334 | Not specified |
| I-20 | Methyl | 0.0277 | Not specified |
The mechanism by which pyrazole derivatives exert their biological effects often involves interaction with viral enzymes or host cell receptors. The presence of electron-donating or withdrawing groups can influence binding affinity and specificity towards these targets. For instance, the chloromethyl group in this compound may enhance its reactivity and facilitate interactions with nucleophilic sites on viral proteins.
Properties
IUPAC Name |
2-[5-(chloromethyl)-1-prop-2-ynylpyrazol-3-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4/c1-2-5-16-9(7-12)6-10(15-16)11-8-13-3-4-14-11/h1,3-4,6,8H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQBPAXTJROMME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=CC(=N1)C2=NC=CN=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















